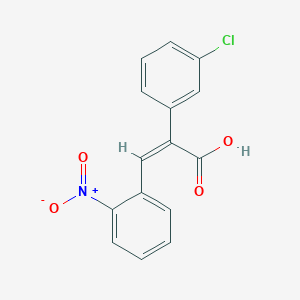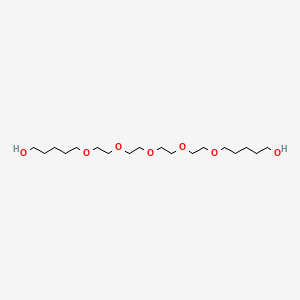![molecular formula C6H15N2S+ B14625859 Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- CAS No. 54496-81-0](/img/structure/B14625859.png)
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- is a complex organic compound with a unique structure that includes both dimethylamino and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- typically involves the reaction of dimethylamine with methanol and ammonia under elevated temperatures and high pressure . The reaction can be represented as follows:
2CH3OH+NH3→(CH3)2NH+2H2O
Industrial Production Methods
Industrial production of this compound often employs catalytic reactions using methanol and ammonia. The process is carried out in specialized reactors designed to handle high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: Similar in structure but lacks the methylthio group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Methenamine: A heterocyclic compound with a different structure but similar functional groups.
Uniqueness
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- is unique due to the presence of both dimethylamino and methylthio groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
54496-81-0 |
|---|---|
Molecular Formula |
C6H15N2S+ |
Molecular Weight |
147.26 g/mol |
IUPAC Name |
[dimethylamino(methylsulfanyl)methylidene]-dimethylazanium |
InChI |
InChI=1S/C6H15N2S/c1-7(2)6(9-5)8(3)4/h1-5H3/q+1 |
InChI Key |
FOXPWEHGDKINFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=[N+](C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


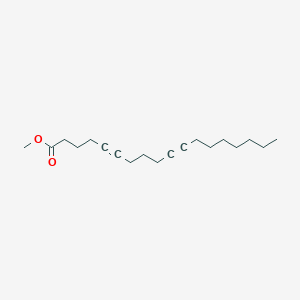
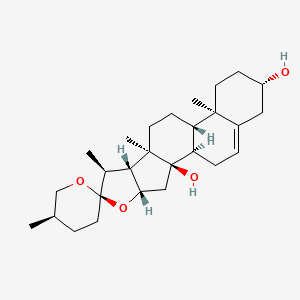
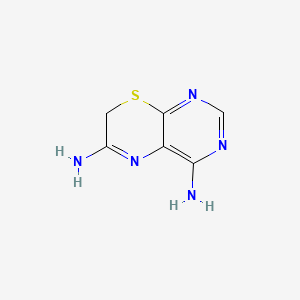
![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)
![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)

